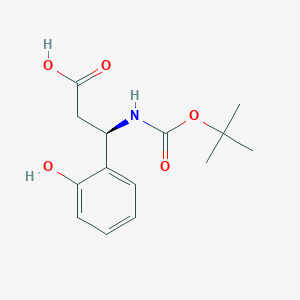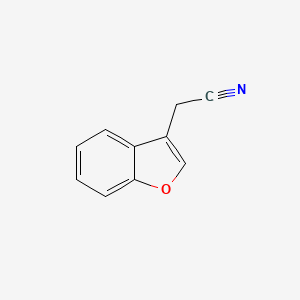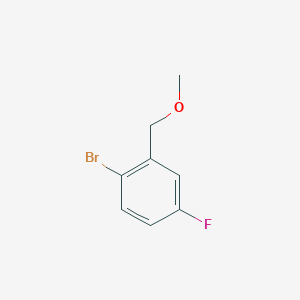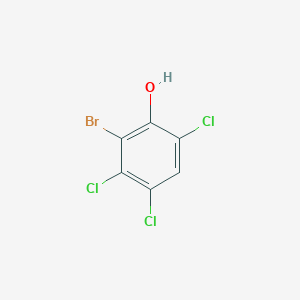
2-Bromo-4-fluorobenzaldehyde
概要
説明
2-Bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is a white to light yellow solid and is used as an intermediate in organic synthesis .
作用機序
Target of Action
2-Bromo-4-fluorobenzaldehyde is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various chemical reactions due to the presence of the aldehyde group . For instance, they can form Schiff base compounds through a condensation reaction . These compounds have been found to exhibit antimicrobial properties .
Biochemical Pathways
Benzaldehyde derivatives are known to influence several biochemical pathways due to their broad range of biological activities .
Result of Action
Benzaldehyde derivatives have been reported to exhibit various biological activities, including antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
準備方法
2-Bromo-4-fluorobenzaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of 4-fluorobenzaldehyde using dibromohydantoin in the presence of sulfuric acid and trifluoroacetic acid. The reaction is carried out in an autoclave at temperatures ranging from 0°C to 50°C for a total of 56 hours. The crude product is then purified through distillation under reduced pressure to obtain the final product with a yield of 85% .
化学反応の分析
2-Bromo-4-fluorobenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases, which have antimicrobial properties.
Common reagents used in these reactions include secondary amines, phenol, and oxidizing agents. The major products formed from these reactions are 2-functionalized aromatic monoaldehydes and Schiff bases .
科学的研究の応用
2-Bromo-4-fluorobenzaldehyde has several applications in scientific research:
類似化合物との比較
2-Bromo-4-fluorobenzaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzaldehyde: This compound has the bromine and fluorine atoms at positions 2 and 5 on the benzene ring.
4-Bromo-2-fluorobenzaldehyde: This is another positional isomer with the bromine and fluorine atoms at positions 4 and 2, respectively.
2-Bromo-4-chlorobenzaldehyde: This compound has a chlorine atom instead of a fluorine atom at position 4.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs.
特性
IUPAC Name |
2-bromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZDXMCOWFPQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378369 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59142-68-6 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)






